molecular formula C23H30N2O4 B558100 Boc-Phe-(R)-Phe-OH CAS No. 114290-82-3

Boc-Phe-(R)-Phe-OH

Cat. No. B558100
M. Wt: 398.5 g/mol
InChI Key: BVSUKFSKSHVDST-PMACEKPBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Boc-Phe-®-Phe-OH” is a compound that belongs to the class of organic compounds known as phenylmethylamines . These are compounds containing a phenylmethtylamine moiety, which consists of a phenyl group substituted by a methanamine .


Synthesis Analysis

The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . The Boc group is stable towards most nucleophiles and bases .


Molecular Structure Analysis

The molecular structure of “Boc-Phe-®-Phe-OH” is influenced by the presence of the Boc group. The presence of just an extra methylene (–CH2–) group in the side chain of one of the amino acids can result in significant changes in their molecular arrangement and supramolecular structure .


Chemical Reactions Analysis

The conformational preferences of peptides are strongly determined by hydrogen bonding interactions . Intermolecular solute–solvent interactions compete with intramolecular interactions, which typically stabilize the secondary structure of the peptide .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Boc-Phe-®-Phe-OH” are influenced by its molecular structure. The presence of just an extra methylene (–CH2–) group in the side chain of one of the amino acids can result in significant changes in their molecular arrangement and supramolecular structure .

Future Directions

Future research could focus on the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of "Boc-Phe-®-Phe-OH". The phase transition behavior of similar compounds can be regulated by varying the Phe/PAMAM ratios .

properties

IUPAC Name

(2S)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropyl]amino]-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O4/c1-23(2,3)29-22(28)25-19(14-17-10-6-4-7-11-17)16-24-20(21(26)27)15-18-12-8-5-9-13-18/h4-13,19-20,24H,14-16H2,1-3H3,(H,25,28)(H,26,27)/t19-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVSUKFSKSHVDST-PMACEKPBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)CNC(CC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)CN[C@@H](CC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-Phe-(R)-Phe-OH

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